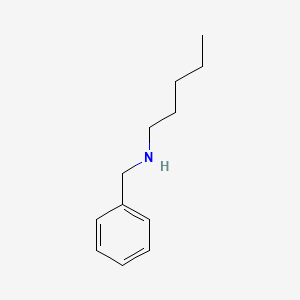

Benzenemethanamine, N-pentyl-

説明

Contextualizing the Compound within Amine Chemistry

Amines are a class of organic compounds and a type of functional group that contain a basic nitrogen atom with a lone pair. Benzenemethanamine, N-pentyl- is classified as a secondary amine because the nitrogen atom is bonded to two organic substituents (the benzyl (B1604629) and pentyl groups). ontosight.ai The presence of both an aromatic benzyl group and a linear pentyl group gives the molecule a distinct character. The benzyl group influences its reactivity in aromatic substitution reactions, while the pentyl chain contributes to its lipophilicity. vulcanchem.com

The amine functionality itself is a key feature, allowing the compound to act as a nucleophile and a weak base. vulcanchem.comsmolecule.com This dual reactivity is central to its role in a wide array of chemical transformations.

Foundational Research Contributions and Synthetic Significance

Research into the synthesis and reactivity of secondary amines like Benzenemethanamine, N-pentyl- has established several key methodologies for their preparation. A common and effective route is the N-alkylation of a primary amine . For instance, benzylamine (B48309) can be reacted with an alkyl halide, such as 1-bromopentane (B41390), in the presence of a base to yield N-pentylbenzylamine. chemsrc.com Another approach involves the alkylation of N-methylbenzylamine with 1-bromopentane, followed by debenzylation to produce the desired secondary amine. smolecule.com

The development of efficient synthetic routes, including those with high yields under optimized conditions, has been crucial for making this compound readily accessible for further research and application. vulcanchem.com For example, studies have reported yields exceeding 70% for the alkylation of benzylamine. vulcanchem.com

Role as a Building Block in Advanced Organic Synthesis

In the realm of organic synthesis, a "building block" is a molecule with reactive functional groups that can be used to construct more complex molecular architectures. wikipedia.org Benzenemethanamine, N-pentyl- serves as a versatile building block due to its reactive amine group. smolecule.comlifechemicals.com

This reactivity allows for its incorporation into larger molecules through various reactions, such as:

N-Alkylation and Acylation: The amine can react with alkyl halides or acyl chlorides to form more complex tertiary amines and amides, respectively. smolecule.com

Formation of Complex Structures: It can serve as a precursor for the synthesis of more intricate molecules, including those with potential applications in pharmaceuticals and agrochemicals. smolecule.comlookchem.com For example, it is a known precursor in the synthesis of N-benzyl-N-butylpentan-1-amine. lookchem.com

Intermediate in Multi-step Syntheses: The compound is often used as an intermediate in the preparation of other valuable chemical entities. For instance, it is a documented intermediate in the synthesis of N-benzyl-N-pentylpentan-1-amine from benzylamine and 1-bromopentane. chemsrc.com

The modular nature of this building block allows chemists to introduce both aromatic and aliphatic features into a target molecule, providing a strategic advantage in the design and synthesis of new compounds. ugent.be

Interactive Data Tables

Table 1: Physicochemical Properties of Benzenemethanamine, N-pentyl-

| Property | Value | Source |

| Molecular Formula | C12H19N | guidechem.com |

| Molecular Weight | 177.291 g/mol | guidechem.com |

| XLogP3-AA | 3.1 | guidechem.com |

| Topological Polar Surface Area | 12 Ų | guidechem.com |

| Rotatable Bond Count | 6 | guidechem.com |

| Complexity | 106 | guidechem.com |

Table 2: Common Synthetic Routes

| Starting Materials | Reagents | Product | Reference |

| Benzylamine, 1-Bromopentane | Base (e.g., Potassium carbonate) | Benzenemethanamine, N-pentyl- | chemsrc.com |

| N-methylbenzylamine, 1-bromopentane | Potassium carbonate, Palladium on carbon (for debenzylation) | N-methyl-N-pentylamine (intermediate) | smolecule.com |

特性

IUPAC Name |

N-benzylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h4-6,8-9,13H,2-3,7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSNBCHDTWIOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180154 | |

| Record name | Benzenemethanamine, N-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25468-43-3 | |

| Record name | Benzenemethanamine, N-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025468433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC100316 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Benzenemethanamine, N Pentyl

N-Alkylation Strategies

N-alkylation is a fundamental method for the formation of C-N bonds and represents a direct approach to synthesizing N-pentylbenzylamine. This can be accomplished through either direct alkylation with a suitable pentylating agent or via a multistep sequence involving the formation and subsequent modification of an intermediate.

Direct Alkylation with Halogenated Precursors (e.g., 1-Bromopentane)

The direct N-alkylation of benzylamine (B48309) with a pentyl halide, such as 1-bromopentane (B41390), is a common and straightforward method for the synthesis of N-pentylbenzylamine. googleapis.comgoogle.comgoogle.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases used for this purpose include potassium carbonate, sodium carbonate, and sodium bicarbonate. googleapis.comgoogle.com The reaction is often performed in a suitable organic solvent like acetone. googleapis.comgoogle.comgoogle.com

In a typical procedure, benzylamine is treated with 1-bromopentane in the presence of a base. googleapis.comgoogle.comgoogleapis.com The nucleophilic nitrogen atom of the benzylamine attacks the electrophilic carbon of the 1-bromopentane, leading to the displacement of the bromide ion and the formation of the N-pentylbenzylamine product. However, a significant challenge in this direct alkylation approach is the potential for overalkylation, where the desired secondary amine product can react further with the alkylating agent to form an undesired tertiary amine. masterorganicchemistry.comchemrxiv.org Careful control of reaction conditions, such as the stoichiometry of the reactants, can help to minimize this side reaction. researchgate.net

Table 1: Reaction Parameters for Direct Alkylation of Benzylamine with 1-Bromopentane

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

| N-methylbenzylamine | 1-Bromopentane | Potassium Carbonate | Acetone | N-methyl-N-pentylbenzylamine | 98% | google.com |

Note: The table shows an example of N-alkylation of a secondary amine, which is analogous to the alkylation of a primary amine like benzylamine.

Multistep Alkylation Sequences via Intermediate Formation

To circumvent the issue of overalkylation inherent in direct alkylation, multistep strategies involving the formation of an intermediate can be employed. researchgate.net One such approach is the N-acylation of benzylamine followed by reduction. In this method, benzylamine is first reacted with an acylating agent, such as an acid chloride or anhydride, to form an N-acylbenzylamine intermediate. This intermediate is generally less nucleophilic than the starting primary amine and the desired secondary amine product, thus preventing further reaction. The subsequent reduction of the amide carbonyl group yields the target N-pentylbenzylamine.

This two-step process offers greater control over the final product distribution, albeit at the cost of an additional synthetic step. youtube.comyoutube.comyoutube.comyoutube.com

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for the synthesis of amines. jocpr.comrsc.org This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This method can be applied to the synthesis of N-pentylbenzylamine by reacting either benzaldehyde (B42025) with pentylamine or valeraldehyde (B50692) (pentanal) with benzylamine. d-nb.infocsic.es

Condensation-Reduction Procedures from Carbonyl Compounds

The synthesis of N-pentylbenzylamine via reductive amination can be achieved by condensing benzaldehyde with pentylamine, followed by the reduction of the resulting imine. researchgate.netoup.com Alternatively, the reaction can be performed by condensing valeraldehyde with benzylamine. ias.ac.in A variety of reducing agents can be used for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its selectivity and mild reaction conditions. ias.ac.inorganic-chemistry.org Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also frequently employed as they can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

The reaction is typically a one-pot procedure where the carbonyl compound, the amine, and the reducing agent are mixed together. organic-chemistry.org In some cases, the imine is pre-formed before the addition of the reducing agent to improve yields and minimize side reactions. organic-chemistry.org

Table 2: Reductive Amination of Benzaldehyde with Various Amines

| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |

| Benzaldehyde | Aniline | Sodium Borohydride | N-Benzylaniline | unimi.it |

| Benzaldehyde | Butylamine | Sodium Hydrogentelluride | N-Butylbenzylamine | oup.com |

| Benzaldehyde | Benzylamine | Sodium Borohydride | Dibenzylamine | unimi.it |

Note: This table illustrates the versatility of reductive amination with benzaldehyde, a key starting material for synthesizing derivatives analogous to N-pentylbenzylamine.

Catalytic Reductive Amination Systems and Reagents

Catalytic reductive amination offers a more efficient and environmentally friendly alternative to the use of stoichiometric reducing agents. rsc.org This approach utilizes a metal catalyst to facilitate both the condensation and reduction steps, often using molecular hydrogen as the terminal reductant. rsc.org Various transition metal catalysts, including those based on palladium, platinum, nickel, and iridium, have been developed for this purpose. chemrxiv.orgorganic-chemistry.orgkanto.co.jpencyclopedia.pub

For instance, a recyclable iron-based Lewis acid catalyst, Aquivion-Fe, has been shown to promote imine formation, which is then reduced by sodium borohydride. researchgate.netunimi.it Other systems may use catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source. organic-chemistry.orgorganic-chemistry.org The choice of catalyst and reaction conditions can significantly influence the selectivity and efficiency of the reaction. jocpr.comuni-bayreuth.ded-nb.info Gold catalysts supported on various oxides have also been investigated for the reductive amination of ketones with benzylamine. d-nb.infocsic.es

Debenzylation Reactions

Debenzylation is a chemical reaction that involves the removal of a benzyl (B1604629) group from a molecule. In the context of synthesizing N-pentylbenzylamine, this method is less direct and would typically be employed if starting from a precursor that is N,N-dibenzylated or has other benzyl protecting groups.

A common method for N-debenzylation is catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. organic-chemistry.orgresearchgate.netacs.org This method is effective for cleaving the C-N bond of the benzyl group. organic-chemistry.org Other reagents and methods for debenzylation include the use of ceric ammonium (B1175870) nitrate, rsc.org ethyl chloroformate followed by a borane (B79455) complex, tandfonline.comtandfonline.com and phosgene (B1210022) or triphosgene. nih.gov Laccase/TEMPO systems have also been explored for the chemoselective N-debenzylation of primary amines under mild, oxidative conditions. uniovi.es While not a primary route for the de novo synthesis of N-pentylbenzylamine, debenzylation is a crucial reaction in synthetic sequences where a benzyl group is used as a protecting group for an amine. nih.gov

Catalytic Hydrogenolysis of N-Benzyl Precursors (e.g., N-methyl, N-pentylbenzylamine)

Catalytic hydrogenolysis is a widely employed method for the debenzylation of N-benzylamines to yield the corresponding primary or secondary amines. northwestern.edu This reductive cleavage of the carbon-nitrogen bond is typically performed using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. acs.org The reaction proceeds by the bonding of both the N-benzylamine substrate and hydrogen to the active sites on the metal catalyst, which facilitates the cleavage of the C-N bond. northwestern.edu

A general procedure for the catalytic hydrogenolysis of N-benzylamines involves dissolving the substrate in a suitable solvent, such as methanol, and adding a catalyst like 20% Palladium (II) hydroxide (B78521) on carbon (Pd(OH)₂-C). clockss.org The mixture is then subjected to hydrogenation under a hydrogen atmosphere (1 atm). clockss.org The reaction's progress can be monitored using techniques like thin-layer chromatography (TLC). clockss.org Upon completion, the catalyst is removed by filtration, and the final product is isolated by concentrating the filtrate. clockss.org This method is noted for its mild conditions and is effective for substrates that may contain acid-sensitive functional groups. clockss.org

The precursor for producing Benzenemethanamine, N-pentyl- via this route is N-benzyl-N-pentylamine. This precursor can be synthesized through the reductive amination of benzaldehyde with pentylamine. This initial reaction forms an imine intermediate which is then reduced to the desired N-benzyl-N-pentylamine. masterorganicchemistry.comoup.com Subsequently, the hydrogenolysis of this precursor cleaves the benzyl group, yielding Benzenemethanamine, N-pentyl-.

The efficiency of the hydrogenolysis can be influenced by the presence of other functional groups and the specific catalyst used. For instance, the use of a mixed catalyst system, such as Pd/C combined with niobic acid-on-carbon (Nb₂O₅/C), has been shown to facilitate the deprotection of N-benzyl groups, often requiring shorter reaction times compared to using Pd/C alone. acs.org

Table 1: General Conditions for Catalytic Hydrogenolysis of N-Benzylamines

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | 20% Pd(OH)₂-C or Pd/C | acs.orgclockss.org |

| Hydrogen Source | H₂ gas (1 atm) or transfer hydrogenation reagents (e.g., ammonium formate) | clockss.org |

| Solvent | Methanol, Ethanol | clockss.orgoup.com |

| Temperature | Room Temperature | clockss.orgoup.com |

| Monitoring | Thin-Layer Chromatography (TLC) | clockss.org |

Environmentally Conscious Synthetic Approaches

In recent years, there has been a significant push towards developing "green" synthetic methodologies that minimize the use of hazardous organic solvents and reduce waste. scirp.orgresearchgate.netrsc.org The use of water as a reaction medium is a cornerstone of this approach due to its non-toxic, non-flammable, and abundant nature. scirp.orgresearchgate.net

The N-alkylation of amines in an aqueous medium presents a greener alternative to traditional methods that often rely on volatile organic solvents. scirp.orgresearchgate.net Research has demonstrated that the direct N-alkylation of amines, including benzylamine, with alkyl halides can be effectively carried out in water. scirp.orgresearchgate.net

A study by Talybov et al. (2013) details the synthesis of N-pentylbenzylamine, which is synonymous with Benzenemethanamine, N-pentyl-, in an aqueous medium. scirp.orgscirp.org The method involves the reaction of benzylamine with 1-bromopentane in water. scirp.orgscirp.org This approach avoids the need for organic solvents and represents a more environmentally friendly process. scirp.org The reaction proceeds smoothly under mild heating, and the product can be isolated after a straightforward work-up procedure. scirp.orgscirp.org

The general procedure involves stirring a mixture of the amine and the alkyl halide in water at a moderately elevated temperature (50-90°C) for several hours. scirp.orgscirp.org The use of water as a solvent is advantageous not only for its environmental benefits but also because it can facilitate the reaction through effects like hydrophobic association. researchgate.net

Table 2: Synthesis of N-Pentylbenzylamine in Aqueous Media

| Reactant A | Reactant B | Solvent | Temperature | Time (h) | Yield (%) | Source |

|---|

This aqueous-based synthesis provides a practical and efficient route to Benzenemethanamine, N-pentyl-, aligning with the principles of green chemistry by reducing environmental impact. scirp.org Further advancements in this area include the use of catalytic systems, such as cyclometalated iridium complexes, for the N-alkylation of amines with alcohols in water, which generates only water as a byproduct, enhancing the atom economy and environmental friendliness of the synthesis. nih.gov

Chemical Transformations and Mechanistic Insights of Benzenemethanamine, N Pentyl

Intramolecular Rearrangements and Cyclizations

Investigation of Stevens and Sommelet-Hauser Rearrangement Pathways involving Related Quaternary Ammonium (B1175870) Salts

The Stevens and Sommelet-Hauser rearrangements are well-known reactions of quaternary ammonium salts. wikipedia.orgwikipedia.org These competing reactions occur from an ylide intermediate formed by deprotonation of the ammonium salt with a strong base. wikipedia.orgnih.gov The Stevens rearrangement is a evitachem.comnii.ac.jp-sigmatropic shift, while the Sommelet-Hauser rearrangement is a nii.ac.jp-sigmatropic shift. nih.govnii.ac.jp

A hypothetical quaternary ammonium salt related to the target compound, such as N-benzyl-N-methyl-N-pentyl-N-alkylammonium salt, could potentially undergo these rearrangements. The mechanism would involve the initial deprotonation at either the benzylic carbon or a carbon on one of the N-alkyl groups to form an ylide.

Stevens Rearrangement : This pathway would involve the migration of the benzyl (B1604629) group to the adjacent carbon of the deprotonated alkyl group, resulting in a rearranged tertiary amine. wikipedia.org

Sommelet-Hauser Rearrangement : This pathway typically occurs when a benzylic proton is abstracted. The resulting ylide can undergo a nii.ac.jp-sigmatropic rearrangement, leading to the formation of an ortho-substituted N,N-dialkylbenzylamine. wikipedia.org

Theoretical studies have been conducted to understand the mechanistic pathways and the competition between these two rearrangements for various quaternary ammonium ylides. nih.gov However, no specific experimental studies or detailed findings on the Stevens or Sommelet-Hauser rearrangement of a quaternary ammonium salt directly derived from Benzenemethanamine, N-pentyl- are documented in the scientific literature.

Functionalization and Derivatization Reactions

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of Benzenemethanamine, N-pentyl- is susceptible to electrophilic aromatic substitution. The N-pentylbenzylamino group (-CH₂NH-pentyl) is an activating group and an ortho-, para-director. The nitrogen atom's lone pair can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. lkouniv.ac.in This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. total-synthesis.com

Common electrophilic aromatic substitution reactions include:

Nitration : Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group, primarily at the ortho and para positions. byjus.com

Halogenation : Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst would lead to ortho- and para-halogenated products. libretexts.org

Sulfonation : Treatment with fuming sulfuric acid would introduce a sulfonic acid (-SO₃H) group at the ortho and para positions. byjus.com

Friedel-Crafts Alkylation and Acylation : These reactions are also possible, though the presence of the basic nitrogen atom can complicate the reaction by coordinating with the Lewis acid catalyst. lkouniv.ac.in

While these reactions are expected based on general principles, specific studies detailing the reaction conditions, yields, and regioselectivity for Benzenemethanamine, N-pentyl- are not available. For a related compound, Benzenemethanamine, 3-nitro-N-pentyl-, the aromatic ring can undergo further electrophilic substitution, and the nitro group can be reduced. evitachem.com

Table 1: Expected Products of Electrophilic Aromatic Substitution on Benzenemethanamine, N-pentyl-

| Reaction | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-N-pentylbenzylamine, 4-Nitro-N-pentylbenzylamine |

| Bromination | Br₂, FeBr₃ | 2-Bromo-N-pentylbenzylamine, 4-Bromo-N-pentylbenzylamine |

| Sulfonation | SO₃, H₂SO₄ | 2-(Aminomethyl)-N-pentylbenzenesulfonic acid, 4-(Aminomethyl)-N-pentylbenzenesulfonic acid |

This table is based on theoretical principles of electrophilic aromatic substitution and does not represent experimentally verified data for this specific compound.

Nucleophilic Reactions at the Nitrogen Center

The nitrogen atom in Benzenemethanamine, N-pentyl- possesses a lone pair of electrons, making it a nucleophilic center. masterorganicchemistry.com It can react with a variety of electrophiles.

Alkylation : Reaction with alkyl halides can lead to the formation of a tertiary amine (N-benzyl-N-pentyl-N-alkylamine) and subsequently to a quaternary ammonium salt.

Acylation : Reaction with acyl chlorides or acid anhydrides would yield the corresponding amide (N-benzyl-N-pentylacetamide, for example).

Reaction with Carbonyls : As a secondary amine, it can react with aldehydes and ketones to form enamines. youtube.com

The nucleophilicity of the amine can be influenced by steric hindrance around the nitrogen atom. masterorganicchemistry.com While these are fundamental reactions for secondary amines, specific research detailing these nucleophilic reactions for Benzenemethanamine, N-pentyl- is not documented. Studies on nucleophilic substitution at a nitrogen center are an area of ongoing research, with recent advancements in Sₙ2 reactions at amide nitrogen atoms for the synthesis of hydrazides. nih.gov

Applications in Advanced Organic Synthesis and Catalysis Research

Precursor Role in Complex Chemical Synthesis

The reactivity of the N-H bond and the presence of the benzyl (B1604629) group, which can function as a removable protecting group, position Benzenemethanamine, N-pentyl- and its analogs as crucial precursors in multi-step synthetic pathways.

Structurally related N-benzyl-N-alkylamines are pivotal in the synthesis of key pharmaceutical intermediates. A notable example is their use in the production of precursors for Ibandronate Sodium, a nitrogen-containing bisphosphonate used to inhibit bone resorption. fda.gov The synthesis of the key intermediate, 3-[N-(methylpentyl)amino]propionic acid, often involves the use of N-methyl-N-pentyl benzylamine (B48309). google.comgoogleapis.com

In this synthetic route, a starting material like N-methylbenzylamine is alkylated with a pentyl-containing electrophile, such as 1-bromopentane (B41390), to form N-methyl, N-pentyl benzylamine. google.comgoogle.com The benzyl group in this intermediate serves as a protecting group for the amine. This allows for subsequent chemical modifications on other parts of the molecule. In a critical step, the benzyl group is removed via catalytic hydrogenation (debenzylation), typically using a palladium on carbon (Pd/C) catalyst, to yield N-methyl, N-pentylamine. googleapis.comgoogle.com This secondary amine is then reacted further, for instance with methyl acrylate, to construct the carbon backbone of the final Ibandronate precursor. google.comresearchgate.net This multi-step process highlights the strategic importance of the N-benzyl amine moiety in constructing complex pharmaceutical ingredients.

Table 1: Synthetic Pathway Involving an N-Benzyl-N-pentylamine Analog

| Step | Reactants | Reagents/Catalyst | Product | Purpose of Step |

|---|---|---|---|---|

| 1. N-Alkylation | N-methylbenzylamine, 1-bromopentane | Base (e.g., K₂CO₃) | N-methyl, N-pentyl benzylamine | Introduction of the pentyl group. google.comgoogleapis.com |

| 2. Debenzylation | N-methyl, N-pentyl benzylamine | H₂, 10% Pd/C | N-methyl, N-pentylamine | Removal of the benzyl protecting group to free the secondary amine. googleapis.comgoogle.com |

| 3. Conjugate Addition | N-methyl, N-pentylamine, Methyl acrylate | Toluene | 3-[N-(methylpentyl)amino]propionate | Formation of the propionate backbone. google.comgoogle.com |

Benzenemethanamine, N-pentyl- serves as a valuable building block for the synthesis of a wide range of organic molecules due to its distinct functional components. minakem.comeastman.comenamine.net The secondary amine is a nucleophilic center that can readily participate in reactions such as alkylation, acylation, and arylation to introduce the N-pentylbenzylamino moiety into larger, more complex structures.

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger structure, and amines are a fundamental class of such compounds. lifechemicals.com The presence of both an aliphatic chain (pentyl) and an aromatic ring (benzyl) allows for tailored modifications to influence properties like solubility, lipophilicity, and steric hindrance in the target molecule. These properties are critical in the design of specialty chemicals, which have specific functions, and agrochemicals, where molecular structure dictates biological activity and environmental interaction. google.com The benzyl group itself can be a target for electrophilic aromatic substitution, allowing for further functionalization of the molecule.

Catalytic Applications and Ligand Design

The amine functionality in Benzenemethanamine, N-pentyl- is central to its utility in modern catalytic chemistry, particularly in the formation of carbon-nitrogen bonds.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for synthesizing arylamines from aryl halides and amines. nih.govyoutube.com Secondary amines like Benzenemethanamine, N-pentyl- are common substrates in these transformations. mit.edu In such a reaction, the amine acts as a nucleophile that couples with an aryl halide or pseudohalide in the presence of a palladium catalyst and a suitable ligand to form a new carbon-nitrogen bond. semanticscholar.orgsemanticscholar.org

This reaction would convert Benzenemethanamine, N-pentyl- into a tertiary amine, N-aryl-N-pentylbenzenemethanamine. The ability to form these C-N bonds under relatively mild conditions has made this a cornerstone of modern synthetic chemistry, especially in the pharmaceutical industry where arylamine motifs are common. nih.govsemanticscholar.org The choice of ligand for the palladium catalyst is crucial and depends on the electronic properties of both the amine and the aryl halide. cmu.edu The N-arylation of secondary amines is a key step in building complex molecules with specific electronic and structural properties. nih.govmdpi.comorganic-chemistry.org

Table 2: Representative Palladium-Catalyzed N-Arylation Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Significance |

|---|

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Secondary amines are a prominent class of organocatalysts, often operating through the formation of nucleophilic enamines or electrophilic iminium ions. While Benzenemethanamine, N-pentyl- itself is not a widely cited organocatalyst, its structural features are relevant to the field.

Research has shown that secondary amine catalysts can mediate highly selective reactions, such as the remote hydroxylation of C(sp³)–H bonds. nih.gov In these systems, the structure of the amine catalyst, including the steric bulk and electronic nature of its substituents, can significantly influence the reaction's selectivity and efficiency. The combination of a flexible pentyl group and a more rigid, sterically demanding benzyl group in Benzenemethanamine, N-pentyl- presents an interesting scaffold. The exploration of such structures could lead to the development of new organocatalysts with unique selectivity profiles for challenging chemical transformations. nih.gov

Chromatographic Separations and Stationary Phases

The analysis and purification of Benzenemethanamine, N-pentyl- and related reaction mixtures rely on chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). The separation of this compound is influenced by its molecular structure and the choice of stationary and mobile phases.

Given its structure, which contains a non-polar aliphatic chain, an aromatic ring, and a basic nitrogen atom, reverse-phase HPLC is a suitable method for its analysis. In this technique, a non-polar stationary phase, such as C18 (octadecylsilane), is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com

The retention of Benzenemethanamine, N-pentyl- on a C18 column is primarily governed by hydrophobic interactions between its alkyl and benzyl groups and the stationary phase. Phenyl-based stationary phases can offer alternative selectivity due to potential π-π interactions between the phenyl groups of the stationary phase and the benzene (B151609) ring of the analyte. qub.ac.ukelementlabsolutions.com The basicity of the amine means that the pH of the mobile phase will significantly affect its retention time; acidic modifiers are often added to ensure consistent protonation and sharp peak shapes. sielc.com The separation of structurally similar compounds, like Benzenemethanamine, N-propyl-, has been successfully demonstrated using reverse-phase columns with a mobile phase containing acetonitrile, water, and an acid modifier. sielc.com This methodology is directly applicable to the analysis of Benzenemethanamine, N-pentyl-. sielc.com

Incorporation into Hydrophilic Interaction Chromatography (HILIC) Stationary Phases

Hydrophilic Interaction Chromatography (HILIC) is a powerful analytical technique for the separation of polar and hydrophilic compounds. The development of novel stationary phases is crucial for enhancing the selectivity and efficiency of HILIC separations. Research in this area is exploring the incorporation of various functional groups onto solid supports to create stationary phases with unique retention mechanisms.

While direct and extensive research on the specific use of Benzenemethanamine, N-pentyl- for HILIC stationary phases is not widely published, its chemical properties suggest a potential role. The amine functionality can be protonated under typical HILIC mobile phase conditions, introducing a positive charge to the stationary phase. This allows for ionic interactions with negatively charged analytes, contributing to a mixed-mode separation mechanism that combines hydrophilic partitioning and ion exchange. The pentyl group, on the other hand, can modulate the hydrophobicity of the stationary phase, offering a tool to fine-tune the retention and selectivity for a range of polar analytes.

The hypothetical incorporation of Benzenemethanamine, N-pentyl- or similar N-alkylated benzylamines into a silica-based stationary phase would involve chemically bonding the molecule to the silica surface. The resulting stationary phase could then be evaluated for its performance in separating mixtures of polar compounds, such as pharmaceuticals, metabolites, or carbohydrates.

| Parameter | Description |

| Stationary Phase Base | Silica Gel |

| Bonded Functional Group | N-pentyl-benzenemethanamine |

| Potential Retention Mechanisms | Hydrophilic Partitioning, Ion Exchange |

| Target Analytes | Polar and ionizable compounds |

Research in Materials Science and Nanotechnology

The intersection of organic chemistry and materials science often leads to the development of novel materials with tailored properties. Amines, including secondary amines like Benzenemethanamine, N-pentyl-, are versatile building blocks in the synthesis of polymers, functionalized surfaces, and nanomaterials.

The potential applications of Benzenemethanamine, N-pentyl- in this field are largely exploratory. Its ability to act as a surface modifying agent could be leveraged to alter the properties of various materials. For instance, it could be used to functionalize nanoparticles, rendering them more dispersible in specific solvents or enabling them to interact with other molecules in a controlled manner. The benzyl group can participate in π-π stacking interactions, which could be exploited in the self-assembly of supramolecular structures.

In the context of nanotechnology, the precise control over surface chemistry is paramount. The covalent attachment of molecules like Benzenemethanamine, N-pentyl- to the surface of nanoparticles can impart new functionalities, such as pH-responsiveness or the ability to bind specific target molecules. These functionalized nanoparticles could find applications in areas like targeted drug delivery, sensing, and catalysis.

| Research Area | Potential Application of Benzenemethanamine, N-pentyl- |

| Surface Modification | Altering the hydrophobicity and surface charge of materials. |

| Nanoparticle Functionalization | Improving dispersibility and enabling targeted interactions. |

| Supramolecular Chemistry | Component in self-assembling systems via π-π stacking. |

Further research is necessary to fully elucidate the potential of Benzenemethanamine, N-pentyl- in these advanced scientific fields. The preliminary understanding of its chemical properties provides a foundation for future investigations into its practical applications.

Advanced Spectroscopic and Analytical Characterization of Benzenemethanamine, N Pentyl

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Structural Fingerprinting

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the energies of these vibrations. For Benzenemethanamine, N-pentyl-, key functional groups such as the N-H bond, C-N bond, aromatic C-H bonds, and aliphatic C-H bonds will produce characteristic absorption bands.

As a secondary amine, a key diagnostic peak is the N-H stretching vibration, which is expected to appear as a single, weak-to-medium intensity band in the region of 3300-3500 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aliphatic-aromatic amine typically appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com The presence of the benzene (B151609) ring will be confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1450-1600 cm⁻¹. The aliphatic pentyl group and the benzyl (B1604629) CH₂ group will contribute strong C-H stretching bands in the 2850-2960 cm⁻¹ region.

Expected Infrared (IR) Absorption Bands for Benzenemethanamine, N-pentyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Weak to Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium to Strong |

| N-H Bend | 1550 - 1650 | Medium |

| Aliphatic C-H Bend | 1375 - 1470 | Medium |

| Aromatic C-N Stretch | 1250 - 1335 | Medium to Strong |

| Aliphatic C-N Stretch | 1020 - 1250 | Medium |

Raman Spectroscopy Applications for Structural Analysis

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a bond. Therefore, it provides complementary information. Non-polar bonds, such as the C=C bonds in the benzene ring, tend to produce strong signals in Raman spectra.

For Benzenemethanamine, N-pentyl-, the aromatic ring vibrations are expected to be particularly prominent. The symmetric "ring-breathing" mode of the benzene ring typically gives a strong, sharp peak around 1000 cm⁻¹. Other aromatic C=C stretching modes will also be visible between 1580 and 1610 cm⁻¹. The aliphatic C-H stretching and bending modes of the pentyl and benzyl groups will also be present, often with strong intensity. The C-N bond vibrations are also Raman active and can provide further structural confirmation.

Expected Raman Shifts for Benzenemethanamine, N-pentyl-

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3070 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic Ring Stretch (C=C) | 1580 - 1610 | Strong |

| Aliphatic C-H Bend | 1440 - 1460 | Medium |

| Benzene Ring Breathing Mode | ~1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms, specifically hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR for Chemical Environment Elucidation

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum for Benzenemethanamine, N-pentyl- would show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the N-H proton, and the various protons along the pentyl chain.

The aromatic protons on the benzene ring are expected to appear in the downfield region of 7.2-7.4 ppm. The two protons of the benzylic CH₂ group, being adjacent to both the aromatic ring and the nitrogen atom, would likely resonate as a singlet around 3.7-3.8 ppm. The protons on the pentyl chain will appear further upfield, with the CH₂ group attached to the nitrogen (N-CH₂) appearing around 2.6-2.7 ppm. The subsequent methylene groups of the pentyl chain would appear between approximately 1.2 and 1.6 ppm, and the terminal methyl (CH₃) group would be the most upfield signal, around 0.9 ppm. The N-H proton signal is often broad and its chemical shift can vary, but it would typically be found between 1.0 and 2.0 ppm.

Expected ¹H NMR Chemical Shifts for Benzenemethanamine, N-pentyl-

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |

| Benzylic (Ar-CH₂-N) | 3.7 - 3.8 | Singlet | 2H |

| N-H | 1.0 - 2.0 | Broad Singlet | 1H |

| N-Pentyl (N-CH₂-CH₂) | 2.6 - 2.7 | Triplet | 2H |

| N-Pentyl (-CH₂-CH₂-CH₂-) | 1.5 - 1.6 | Multiplet | 2H |

| N-Pentyl (-CH₂-CH₂-CH₃) | 1.2 - 1.4 | Multiplet | 4H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. In Benzenemethanamine, N-pentyl-, signals are expected for the carbons of the benzene ring, the benzylic carbon, and the five carbons of the pentyl chain.

The aromatic carbons will resonate in the 127-140 ppm range. The benzylic carbon (Ar-CH₂-N) is expected around 54 ppm. The carbons of the pentyl chain will appear in the upfield region, with the carbon directly attached to the nitrogen (N-CH₂) around 50 ppm. The other methylene carbons of the pentyl chain would have signals between 22 and 32 ppm, while the terminal methyl carbon would be the most shielded, appearing around 14 ppm. hw.ac.uk

Expected ¹³C NMR Chemical Shifts for Benzenemethanamine, N-pentyl-

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-ipso) | ~140 |

| Aromatic (C-ortho, C-meta, C-para) | 127 - 129 |

| Benzylic (Ar-CH₂-N) | ~54 |

| N-Pentyl (N-CH₂-) | ~50 |

| N-Pentyl (-CH₂-CH₂-CH₂-CH₃) | ~32 |

| N-Pentyl (-CH₂-CH₂-CH₃) | ~29 |

| N-Pentyl (-CH₂-CH₃) | ~22 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns. The molecular formula of Benzenemethanamine, N-pentyl- is C₁₂H₁₉N, giving it a molecular weight of approximately 177.29 g/mol . guidechem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 177. A prominent fragmentation pathway for N-alkylated benzylamines is the cleavage of the bond beta to the nitrogen atom (α-cleavage relative to the benzene ring). This would result in the formation of the stable tropylium (B1234903) ion or a related benzylic cation at m/z 91. Another significant fragmentation would be the loss of an alkyl radical from the pentyl group. For instance, the loss of a butyl radical (C₄H₉) would lead to a fragment ion at m/z 120 ([M-57]⁺).

Expected Mass Spectrometry Fragmentation for Benzenemethanamine, N-pentyl-

| m/z | Identity |

|---|---|

| 177 | [M]⁺ (Molecular Ion) |

| 120 | [M - C₄H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium/Benzyl cation) |

Elucidation of Molecular Structure and Fragmentation Patterns

The molecular structure and fragmentation behavior of Benzenemethanamine, N-pentyl- are primarily elucidated using mass spectrometry (MS), often coupled with gas chromatography (GC-MS). In mass spectrometry, the molecule is ionized, typically by electron ionization (EI), resulting in a molecular ion (M⁺•) and various fragment ions. The analysis of these fragments provides a veritable fingerprint for the molecule's structure.

The molecular ion peak for Benzenemethanamine, N-pentyl- (C₁₂H₁₉N) is expected at a mass-to-charge ratio (m/z) of 177, corresponding to its molecular weight. The fragmentation of N-substituted benzylamines is characterized by specific bond cleavages influenced by the charge stabilization in the resulting fragments.

A predominant fragmentation pathway for aliphatic amines involves alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. For Benzenemethanamine, N-pentyl-, the most significant alpha-cleavage involves the loss of the butyl radical (•C₄H₉) from the N-pentyl group, as this results in the formation of a highly stable, resonance-stabilized benzylic immonium cation. This fragment is often the base peak in the mass spectrum.

Another characteristic fragmentation pattern in benzylamines is the cleavage of the C-N bond, leading to the formation of a benzyl cation or a tropylium cation at m/z 91. This stable carbocation is a common feature in the mass spectra of many benzyl-containing compounds. Further fragmentation of the pentyl chain can also occur, though these fragments are typically of lower abundance compared to the primary alpha-cleavage and benzyl cation fragments.

The key fragmentation patterns are summarized in the table below.

| Ion | m/z | Structure of Fragment | Fragmentation Pathway |

| [C₁₂H₁₉N]⁺• | 177 | Molecular Ion | Electron Ionization |

| [C₈H₁₀N]⁺ | 120 | Immonium Cation | α-cleavage (loss of •C₄H₉) |

| [C₇H₇]⁺ | 91 | Tropylium Cation | Cleavage of the C-N bond |

| [C₆H₅CH₂]⁺ | 91 | Benzyl Cation | Cleavage of the C-N bond |

This interactive table summarizes the primary mass spectrometric fragments of Benzenemethanamine, N-pentyl-.

Comprehensive Spectroscopic Methodologies for Reaction Monitoring and Product Analysis

A suite of spectroscopic and chromatographic techniques is indispensable for monitoring the synthesis of Benzenemethanamine, N-pentyl- and for the analysis of the final product to ensure purity and confirm its identity. These methods provide real-time or near-real-time information on the consumption of reactants and the formation of products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for both reaction monitoring and final product analysis. The chromatographic separation provided by GC is highly effective for resolving the starting materials (e.g., benzylamine (B48309) and a pentyl halide or pentanal for reductive amination), the N-pentyl-benzenemethanamine product, and any potential by-products, such as di-benzylated amines. The mass spectrometer provides definitive identification of each component as it elutes from the GC column, based on its unique mass spectrum and fragmentation pattern. For quantitative analysis during reaction monitoring, aliquots can be taken from the reaction mixture at various time points and analyzed by GC-MS to determine the relative concentrations of reactants and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for reaction monitoring, particularly in flow chemistry setups. ¹H NMR spectroscopy can be used to track the progress of the reaction by observing the disappearance of signals corresponding to the reactants and the appearance of new signals characteristic of the N-pentyl-benzenemethanamine product. For instance, the emergence of signals corresponding to the pentyl group protons adjacent to the nitrogen would be a clear indicator of product formation. NMR provides quantitative data without the need for chromatographic separation, making it suitable for in-line or on-line analysis.

High-Performance Liquid Chromatography (HPLC) , often coupled with a diode-array detector (DAD) or a mass spectrometer (LC-MS), is valuable for analyzing non-volatile impurities or for reactions conducted in complex matrices. HPLC can effectively separate the components of the reaction mixture, and the DAD provides UV-Vis spectra that can aid in component identification.

Infrared (IR) Spectroscopy can also be employed, particularly for in-line reaction monitoring using attenuated total reflectance (ATR) probes. The disappearance of the N-H stretching vibrations of a primary amine starting material (e.g., benzylamine) and the appearance of characteristic C-N stretching vibrations of the secondary amine product can be monitored over time.

Collectively, these methodologies provide a comprehensive analytical framework for the synthesis and characterization of Benzenemethanamine, N-pentyl-, ensuring efficient reaction optimization and high purity of the final product.

Computational and Theoretical Investigations of Benzenemethanamine, N Pentyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Benzenemethanamine, N-pentyl-. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

From these calculations, a variety of electronic properties can be determined. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and its susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For Benzenemethanamine, N-pentyl-, the nitrogen atom's lone pair of electrons would be expected to be a region of high negative potential, making it a primary site for protonation and other electrophilic interactions.

A hypothetical data table for electronic properties of Benzenemethanamine, N-pentyl- derived from quantum chemical calculations might look like this:

| Property | Predicted Value |

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap | (Value in eV) |

| Dipole Moment | (Value in Debye) |

| N Atom NBO Charge | (Value in e) |

Note: The table above is for illustrative purposes only, as specific published data for this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like Benzenemethanamine, N-pentyl-, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. The N-pentyl group and the benzyl (B1604629) group can rotate around the C-N bonds, leading to a variety of spatial arrangements (conformers).

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the trajectory of each atom. By running the simulation for a sufficient length of time (typically nanoseconds to microseconds), a representative ensemble of conformations can be generated.

The analysis of these trajectories allows for the identification of the most stable (lowest energy) conformers and the energy barriers between them. This information is often visualized using a potential energy surface, which plots the energy of the molecule as a function of one or more dihedral angles. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates its biological activity and physical properties.

Key parameters that would be analyzed from an MD simulation of Benzenemethanamine, N-pentyl- include the distribution of dihedral angles along the N-pentyl chain and around the benzyl-nitrogen bond, as well as the root-mean-square deviation (RMSD) of the atomic positions to assess conformational stability.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to elucidate the detailed mechanisms of chemical reactions involving Benzenemethanamine, N-pentyl-. By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products, as well as calculate the activation energies associated with each step.

For Benzenemethanamine, N-pentyl-, potential reactions of interest could include N-alkylation, oxidation, or reactions involving the aromatic ring. Using quantum chemical methods, the geometry of the reactants, transition states, and products for a proposed reaction pathway can be optimized. The calculated energies of these structures allow for the determination of the reaction's thermodynamic and kinetic feasibility.

For example, to study the mechanism of an N-alkylation reaction, a computational model would be constructed with Benzenemethanamine, N-pentyl- and an alkylating agent. The calculations would then search for the transition state structure corresponding to the formation of a new carbon-nitrogen bond. The energy of this transition state relative to the reactants would provide the activation energy, which is a key determinant of the reaction rate.

These computational studies provide insights that are often difficult to obtain through experimental means alone and are instrumental in designing new synthetic routes and understanding chemical reactivity.

Research on Substituted Derivatives and Analogs of Benzenemethanamine, N Pentyl

Synthesis and Reactivity of Substituted Benzenemethanamine, N-pentyl- Analogs (e.g., nitro, chloro derivatives)

The synthesis of substituted Benzenemethanamine, N-pentyl- analogs, such as those bearing nitro and chloro groups on the benzene (B151609) ring, is most commonly achieved through reductive amination. This versatile method involves the reaction of a substituted benzaldehyde (B42025) with pentylamine in the presence of a reducing agent.

For the synthesis of chloro-substituted analogs, a chlorobenzaldehyde (e.g., 2-chlorobenzaldehyde, 3-chlorobenzaldehyde, or 4-chlorobenzaldehyde) is reacted with pentylamine. The initial reaction forms an intermediate imine, which is then reduced to the final secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. mdpi.com The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

Similarly, nitro-substituted analogs can be prepared from a corresponding nitrobenzaldehyde. researchgate.net The reductive amination proceeds in the same manner, with the nitro group typically being stable under the conditions used for the reduction of the imine. This allows for the selective formation of the desired N-pentyl-nitrobenzenemethanamine.

The reactivity of these substituted analogs is influenced by the electronic nature of the substituent on the aromatic ring. The lone pair of electrons on the nitrogen atom of the amine makes it nucleophilic and basic.

Chloro Derivatives : The chlorine atom is an electron-withdrawing group through induction but a weak deactivating group in electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions. The presence of a chloro group can affect the basicity of the amine.

Nitro Derivatives : The nitro group is a strong electron-withdrawing group, which significantly deactivates the benzene ring towards electrophilic substitution and directs incoming groups to the meta position. The electron-withdrawing nature of the nitro group also reduces the basicity of the amine, making it less nucleophilic compared to the unsubstituted Benzenemethanamine, N-pentyl-.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies on Derivatives

While specific SAR and SPR studies on Benzenemethanamine, N-pentyl- and its direct derivatives are not extensively documented in publicly available literature, general principles can be inferred from studies on related substituted benzylamine (B48309) compounds. nih.govnih.gov SAR studies investigate how the structural features of a molecule relate to its biological activity, while SPR studies explore the relationship between structure and physicochemical properties.

The biological activity of benzylamine derivatives is often modulated by the nature and position of substituents on the aromatic ring and the length and branching of the N-alkyl chain.

Influence of Aromatic Substituents:

Electron-withdrawing substituents like chloro and nitro groups can impact activity by altering the electronic distribution of the molecule, which can affect its binding to biological targets. nih.gov For instance, in a series of benzylamine derivatives tested for anticancer activity, 4-fluoro and 4-chloro containing complexes showed impressive activities. researchgate.net The position of the substituent is also crucial; for example, moving a substituent from the ortho to the meta or para position can significantly alter the biological response.

Influence of the N-Alkyl Group:

The N-pentyl group contributes to the lipophilicity of the molecule. Variations in the length and structure of the N-alkyl chain can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). In some studies of related compounds, increasing the length of the alkyl chain has been shown to affect biological activity.

Below are interactive tables summarizing SAR findings for related substituted benzylamine analogs, which can provide insights into the potential effects of substitutions on Benzenemethanamine, N-pentyl-.

Table 1: Effect of Aromatic Substitution on Biological Activity of Benzylamine Analogs

| Substituent | Position | Observed Effect on Activity | Reference Compound Class |

| Chloro | 4- | Increased anticancer activity | Benzylamine platinum(IV) complexes researchgate.net |

| Fluoro | 4- | Increased anticancer activity | Benzylamine platinum(IV) complexes researchgate.net |

| Nitro | - | Generally decreases antiproliferative activity in some series | N-substituted benzamides researchgate.net |

| Trifluoromethoxy | 4- | Lower biological activity than chloro-substituted analog | Substituted Aryl Benzylamines nih.gov |

| Fluoro | 5- | Lower biological activity than chloro-substituted analog | Substituted Aryl Benzylamines nih.gov |

Table 2: Effect of N-Alkylation on Biological Activity of Related Amines

| N-Alkyl Group | General Observed Effect on Activity | Reference Compound Class |

| Methyl | Often establishes a baseline for activity | Various amine series |

| Ethyl | Can increase or decrease activity depending on the target | Various amine series |

| Propyl | Activity can be sensitive to steric bulk | Substituted Aryl Benzylamines nih.gov |

| Pentyl | Increases lipophilicity, may enhance membrane permeability | General principle |

Exploring Diversification Strategies for Novel Amine Scaffolds and their Research Applications

Diversification of the Benzenemethanamine, N-pentyl- scaffold is a key strategy for discovering novel compounds with unique properties and applications. These strategies can be broadly categorized into modifications of the aromatic ring and alterations of the N-pentyl group.

Aromatic Ring Diversification:

The benzene ring of Benzenemethanamine, N-pentyl- can be functionalized using a variety of organic reactions:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation can introduce a wide range of functional groups onto the aromatic ring. The existing aminoalkyl group will influence the position of the new substituent.

Nucleophilic Aromatic Substitution: In derivatives containing strongly electron-withdrawing groups (like a nitro group), nucleophilic substitution can be used to introduce other functionalities.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed on halogenated derivatives to form new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of analogs.

N-Alkyl Group Diversification:

The N-pentyl group can also be modified to explore the impact of different alkyl chains on the compound's properties.

Varying Alkyl Chain Length and Branching: Synthesizing analogs with shorter (e.g., methyl, ethyl) or longer (e.g., hexyl, heptyl) alkyl chains, as well as branched or cyclic alkyl groups, can modulate lipophilicity and steric interactions.

Introduction of Functional Groups: The alkyl chain can be functionalized with groups such as hydroxyl, ether, or other amine moieties to alter polarity and potential hydrogen bonding interactions.

Research Applications of Diversified Scaffolds:

The development of diverse libraries of substituted benzenemethanamine derivatives has led to their investigation in various research areas:

Enzyme Inhibitors: Substituted benzylamines have been explored as potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is a target in prostate cancer research. nih.gov

Antifungal Agents: Phenyl-substituted benzylamines have been synthesized and evaluated for their antimycotic properties.

Materials Science: Benzylamine derivatives can be used as building blocks for the synthesis of polymers and other materials with specific electronic or optical properties.

By systematically applying these diversification strategies, researchers can generate novel amine scaffolds based on Benzenemethanamine, N-pentyl- and screen them for a wide range of potential applications in medicine and materials science.

Q & A

Q. What are the optimal synthetic routes for preparing Benzenemethanamine, N-pentyl- derivatives, and how do reaction conditions influence yields?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Alkylation of benzylamine : React benzylamine with 1-bromopentane in a polar aprotic solvent (e.g., DMF) under reflux. Catalytic bases like K₂CO₃ improve yields by neutralizing HBr byproducts .

- Reductive amination : Condense pentylamine with benzaldehyde followed by reduction using NaBH₄ or H₂/Pd-C. Solvent choice (e.g., methanol vs. THF) affects reaction efficiency .

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Alkylation (DMF, K₂CO₃) | 78 | 95 | 80°C, 12 h | |

| Reductive Amination | 65 | 90 | H₂ (1 atm), Pd-C, RT |

Q. Which spectroscopic techniques are most effective for characterizing N-pentyl Benzenemethanamine, and what critical peaks should be analyzed?

Methodological Answer:

- NMR : ¹H NMR shows resonances for the pentyl chain (δ 0.8–1.5 ppm, multiplet) and benzyl CH₂ (δ 3.7–4.1 ppm). ¹³C NMR confirms quaternary carbons in the aromatic ring (δ 125–140 ppm) .

- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and NH (3300–3500 cm⁻¹) indicate amine functionality. Absence of carbonyl peaks rules out byproducts .

- GC-MS : Molecular ion peak (m/z ~191 for C₁₂H₁₉N) and fragmentation patterns (e.g., loss of pentyl group, m/z 106) confirm structure .

Q. How do thermodynamic properties (e.g., boiling point, heat capacity) of N-pentyl Benzenemethanamine compare to its shorter-chain analogs?

Methodological Answer: Longer alkyl chains increase hydrophobicity and boiling points. For example:

Q. Table 2: Thermodynamic Data

| Compound | T_boil (°C) | ΔvapH (kJ/mol) | Cp,liquid (J/mol·K) | Reference |

|---|---|---|---|---|

| N-pentyl (est.) | 280 | 55 | 320 | |

| N-propyl (measured) | 235 | 48 | 290 |

Advanced Research Questions

Q. What mechanisms underlie the reported microtubule-inhibiting activity of Benzenemethanamine derivatives?

Methodological Answer: N-pentyl derivatives may disrupt tubulin polymerization via:

Q. What analytical challenges arise in quantifying trace N-pentyl Benzenemethanamine in biological matrices, and how can they be resolved?

Methodological Answer:

- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids .

- Detection limits : Optimize HPLC-MS/MS parameters (e.g., ESI+ mode, MRM transitions m/z 191→106) to achieve ng/mL sensitivity .

Q. How can researchers resolve contradictions in reported bioactivity data for N-pentyl Benzenemethanamine derivatives?

Methodological Answer: Discrepancies often stem from:

Q. What computational strategies predict structure-activity relationships (SAR) for N-alkyl Benzenemethanamine analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。